molecular formula C16H26O5S B1147245 L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate CAS No. 147126-67-8

L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate

Cat. No.: B1147245
CAS No.: 147126-67-8
M. Wt: 330.439
InChI Key: JYUPOLQFLIRYEQ-UHKOUBLRSA-N
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Description

L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate is a synthetic compound derived from L-Menthol, a naturally occurring compound found in peppermint oil. This compound is known for its cooling and soothing properties, making it a valuable ingredient in various pharmaceutical and cosmetic products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate typically involves the esterification of L-Menthol with acetic anhydride, followed by a cyclization reaction with 1,3-oxathiolane-2-carboxylic acid. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification and cyclization processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of menthone or menthol derivatives.

    Reduction: Formation of L-Menthol-5-(hydroxy)-1,3-oxathiolane-2-carboxylate.

    Substitution: Formation of various substituted oxathiolane derivatives.

Scientific Research Applications

L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its effects on cellular signaling pathways and its potential as a bioactive compound.

    Medicine: Investigated for its analgesic, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the formulation of topical creams, ointments, and other personal care products for its cooling and soothing effects.

Mechanism of Action

The mechanism of action of L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate involves its interaction with transient receptor potential (TRP) channels, particularly TRPM8. This interaction leads to the activation of these channels, resulting in a cooling sensation. Additionally, the compound may modulate other molecular targets and pathways, such as the inhibition of inflammatory mediators and the activation of antioxidant pathways.

Comparison with Similar Compounds

Similar Compounds

    L-Menthol: The parent compound, known for its cooling and soothing properties.

    D-Menthol: An enantiomer of L-Menthol with similar properties but different stereochemistry.

    Menthyl Acetate: An ester of menthol with a fruity aroma and cooling effect.

Uniqueness

L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate is unique due to its combined structural features of menthol and oxathiolane, which enhance its stability and bioactivity. This compound exhibits superior cooling effects and potential therapeutic benefits compared to its analogs.

Properties

IUPAC Name

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 5-acetyloxy-1,3-oxathiolane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O5S/c1-9(2)12-6-5-10(3)7-13(12)20-15(18)16-21-14(8-22-16)19-11(4)17/h9-10,12-14,16H,5-8H2,1-4H3/t10-,12+,13-,14?,16?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUPOLQFLIRYEQ-UHKOUBLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)C2OC(CS2)OC(=O)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C2OC(CS2)OC(=O)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701121226
Record name (1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl 5-(acetyloxy)-1,3-oxathiolane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701121226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200396-20-9
Record name (1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl 5-(acetyloxy)-1,3-oxathiolane-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=200396-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl 5-(acetyloxy)-1,3-oxathiolane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701121226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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